

Comparative Analysis of Cytotoxic T Lymphocyte Cross-Reactivity with [Asp371]-Tyrosinase (369-377)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Asp371]-Tyrosinase (369-377),
human

Cat. No.: B612788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of cytotoxic T lymphocytes (CTLs) raised against the melanoma-associated antigen [Asp371]-Tyrosinase (369-377). This peptide, with the sequence YMDGTMSQV, is a key target in cancer immunotherapy research. Understanding the cross-reactivity of CTLs with variants of this peptide is crucial for optimizing vaccine design and adoptive T-cell therapies.

Introduction to [Asp371]-Tyrosinase (369-377)

The [Asp371]-Tyrosinase (369-377) peptide is an HLA-A*02:01-restricted epitope derived from the tyrosinase protein, a key enzyme in melanin synthesis.^[1] This peptide arises from the post-translational modification of the native sequence YMNGTMSQV.^[1] Its presentation on the surface of melanoma cells makes it a target for the cellular immune response.

Quantitative Comparison of CTL Recognition

The following table summarizes the functional avidity of different CTL clones for the [Asp371]-Tyrosinase (369-377) peptide and its oxidized variants. Lower concentrations required for half-maximal lysis indicate higher avidity of the CTLs for the peptide-MHC complex. Recent studies

have shown that oxidation of the methionine residues in the YMDGTMSQV peptide can significantly enhance its antigenicity.[2]

Peptide Variant	CTL Clone	Half-Maximal Lysis Concentration (M)	Assay Type	Reference
[Asp371]-Tyrosinase (369-377) (YMDGTMSQV)	T58	6.0×10^{-10}	^{51}Cr -release assay	US Patent 8,697,854 B2[3]
[Asp371]-Tyrosinase (369-377) (YMDGTMSQV)	IVS-B	$> 6.0 \times 10^{-10}$	^{51}Cr -release assay	US Patent 8,697,854 B2[3]
Methionine Sulfoxide YMD (Oxidized)	Tyrosinase-specific CD8 ⁺ T cell clones	Lower than native peptide	^{51}Cr -release assay	STAR Protocols, 2023[2]

Note: A direct quantitative comparison with the murine homologue (FMDGTMSQV) and the original unmodified human peptide (YMNGTMSQV) by the same CTL clones was not available in the reviewed literature.

Experimental Protocols

Chromium (^{51}Cr) Release Assay for CTL Cytotoxicity

This assay measures the ability of CTLs to lyse target cells loaded with a specific peptide.

Materials:

- Effector cells: CTLs specific for [Asp371]-Tyrosinase (369-377)
- Target cells: T2 cells (TAP-deficient, HLA-A2⁺)
- Peptides: [Asp371]-Tyrosinase (369-377) and its variants

- ^{51}Cr -sodium chromate
- Fetal bovine serum (FBS)
- RPMI 1640 medium
- 96-well round-bottom plates
- Gamma counter

Procedure:

- Target Cell Labeling:
 - Resuspend 1×10^6 T2 cells in 100 μL of RPMI 1640 with 10% FBS.
 - Add 100 μCi of ^{51}Cr -sodium chromate and incubate for 1-2 hours at 37°C .
 - Wash the cells three times with RPMI 1640 to remove excess ^{51}Cr .
 - Resuspend the labeled cells in RPMI 1640 with 10% FBS at a concentration of 1×10^5 cells/mL.
- Peptide Pulsing:
 - Incubate the labeled T2 cells with graded concentrations of the desired peptide for 1 hour at 37°C .
- Co-culture:
 - Plate 1×10^4 peptide-pulsed target cells per well in a 96-well plate.
 - Add effector CTLs at various effector-to-target (E:T) ratios.
 - For control wells, add target cells with medium only (spontaneous release) or with 1% Triton X-100 (maximum release).
- Incubation:

- Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact.
- Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
- Measurement of ⁵¹Cr Release:
 - Centrifuge the plate at 500 x g for 5 minutes.
 - Collect 100 µL of supernatant from each well.
 - Measure the radioactivity in a gamma counter.
- Calculation of Specific Lysis:
 - Percent specific lysis = [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

Flow Cytometry-Based Cytotoxicity Assay

This method offers an alternative to radioisotope-based assays and can provide additional information on cell populations.

Materials:

- Effector cells: CTLs
- Target cells: e.g., melanoma cell line expressing HLA-A2
- Peptides for pulsing target cells
- Fluorescent dyes for labeling target and dead cells (e.g., CFSE and Propidium Iodide or 7-AAD)
- Flow cytometer

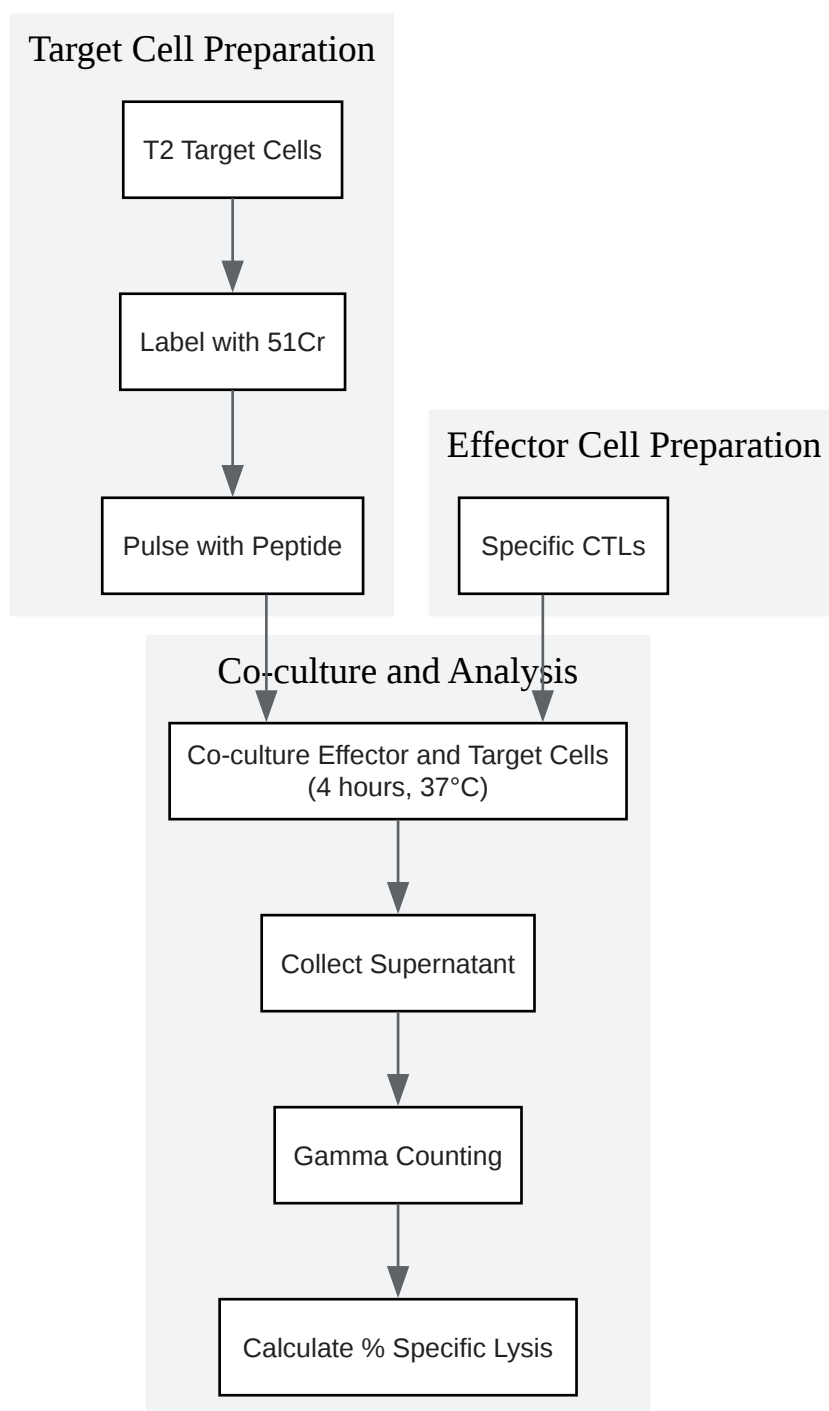
Procedure:

- Target Cell Labeling:

- Label target cells with a fluorescent dye such as CFSE according to the manufacturer's protocol. This allows for the discrimination of target cells from effector cells.
- Co-culture:
 - Co-culture the labeled target cells with effector CTLs at various E:T ratios in a 96-well plate for 4-6 hours.
- Staining for Dead Cells:
 - Add a viability dye such as Propidium Iodide or 7-AAD to the wells. These dyes only enter cells with compromised membranes.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the CFSE-positive target cell population.
 - Within the target cell gate, quantify the percentage of cells that are positive for the viability dye.
- Calculation of Specific Lysis:
 - The percentage of dead target cells is determined for each E:T ratio.

Visualizations

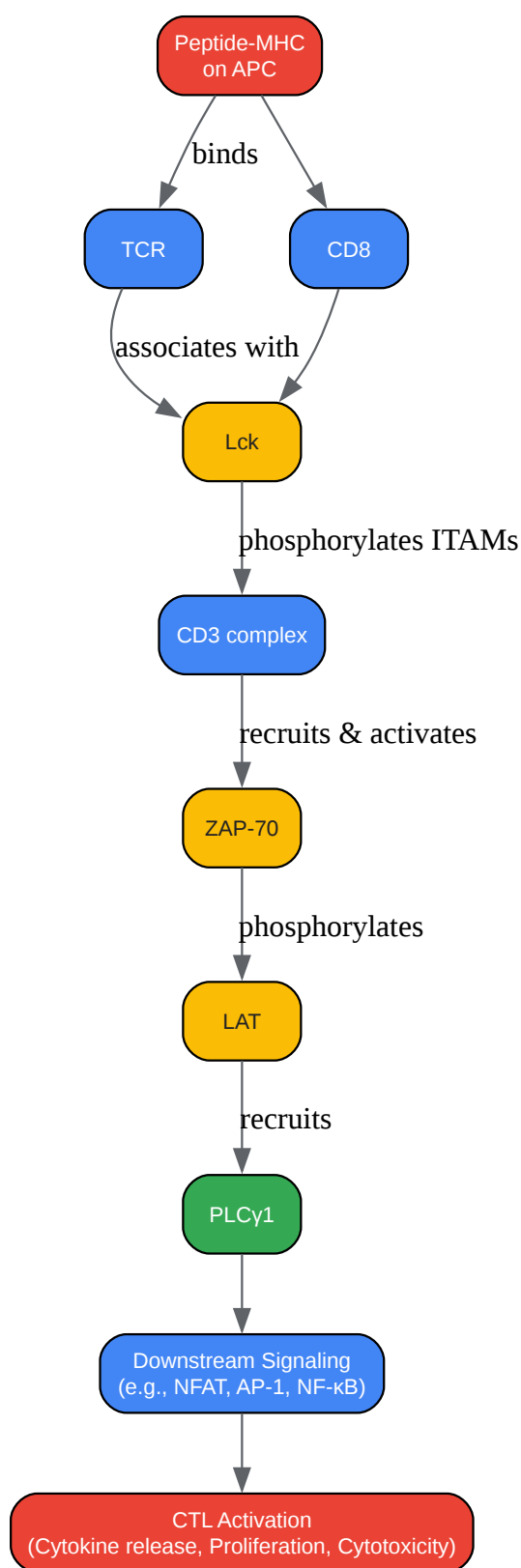
Experimental Workflow for CTL Cytotoxicity Assay



[Click to download full resolution via product page](#)

Caption: Workflow of a standard ^{51}Cr release assay.

T-Cell Receptor (TCR) Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified TCR signaling cascade upon pMHC recognition.

Conclusion

The cross-reactivity of CTLs is a critical factor in the development of immunotherapies. The data presented here indicates that modifications to the [Asp371]-Tyrosinase (369-377) peptide, such as methionine oxidation, can enhance T-cell recognition. This suggests that altered peptide ligands could be a promising strategy for improving the efficacy of cancer vaccines. Further research is needed to fully characterize the cross-reactivity profile of CTLs raised against this and other tumor-associated antigens to develop more effective and targeted cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 2. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8697854B2 - High affinity T cell receptor and use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Comparative Analysis of Cytotoxic T Lymphocyte Cross-Reactivity with [Asp371]-Tyrosinase (369-377)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612788#cross-reactivity-of-ctls-raised-against-asp371-tyrosinase-369-377]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com